4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine
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Overview
Description
4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine is a heterocyclic compound that features an oxazole ring fused with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperatures to form an intermediate, which is then cyclized using hydroxylamine hydrochloride in refluxing methanol .
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Similar in structure and often used in medicinal chemistry.
Isoxazole Derivatives: Share the oxazole ring and have comparable biological activities.
Piperazine Derivatives: Commonly used in pharmaceuticals for their versatile chemical properties.
Uniqueness
4,5-Dihydro-5-((4-(4-methylphenyl)-1-piperazinyl)methyl)-2-oxazolamine is unique due to its combined oxazole and piperazine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
144881-39-0 |
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Molecular Formula |
C15H22N4O |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
5-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H22N4O/c1-12-2-4-13(5-3-12)19-8-6-18(7-9-19)11-14-10-17-15(16)20-14/h2-5,14H,6-11H2,1H3,(H2,16,17) |
InChI Key |
XTEZFEOTYNRMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
Origin of Product |
United States |
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